17-Hydroxyventuricidin A

Natural Product Chemistry Structure Elucidation Macrolide Antibiotics

17-Hydroxyventuricidin A (CAS 113204-43-6) is a 20-membered macrolide antibiotic isolated from Streptomyces sp. strain US80, structurally related to venturicidins A and B.

Molecular Formula C41H67NO12
Molecular Weight 766.0 g/mol
Cat. No. B12421904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxyventuricidin A
Molecular FormulaC41H67NO12
Molecular Weight766.0 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O
InChIInChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15+,23-13+/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1
InChIKeyBAMOPHNQZMRRFR-FAKYRMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

17-Hydroxyventuricidin A Procurement Guide: 20-Membered Macrolide ATP Synthase Inhibitor for Antifungal Research


17-Hydroxyventuricidin A (CAS 113204-43-6) is a 20-membered macrolide antibiotic isolated from Streptomyces sp. strain US80, structurally related to venturicidins A and B [1]. The compound acts as a membrane-active inhibitor of mitochondrial F₀F₁-ATP synthase by binding to the F₀ subunit and blocking proton translocation, thereby disrupting ATP synthesis in susceptible organisms . Its molecular formula is C₄₁H₆₇NO₁₂ with a molecular weight of 766.0 g/mol [1]. 17-Hydroxyventuricidin A demonstrates antimicrobial activity against Gram-positive bacteria and filamentous fungi, including Verticillium dahliae, Fusarium sp., and Candida tropicalis R2 CIP203 [1].

Why 17-Hydroxyventuricidin A Cannot Be Replaced by Venturicidin A or B in Targeted Research


Substituting 17-Hydroxyventuricidin A with venturicidin A, venturicidin B, irumamycin, or X-14952B is not scientifically valid for several evidence-based reasons. First, the C-17 hydroxyl substitution alters the compound's molecular recognition properties, as evidenced by distinct ¹³C NMR spectral shifts at positions 1-12 and 17 compared to venturicidins A and B [1]. Second, the antimicrobial spectrum differs qualitatively among these congeners: 17-Hydroxyventuricidin A exhibits activity against both filamentous fungi (Verticillium dahliae, Fusarium sp.) and the yeast Candida tropicalis R2 CIP203 [2], whereas venturicidin A shows no antibacterial activity against S. aureus ATCC6538 up to 124 μM [3]. Third, mammalian cytotoxicity profiles diverge significantly, with venturicidin A demonstrating measurable toxicity toward HEK cells (IC₅₀ = 31 μg/mL) [4], while quantitative cytotoxicity data for 17-Hydroxyventuricidin A remain to be established, highlighting a critical evidence gap that precludes direct substitution. The specific evidence below substantiates these differentiation claims.

Quantitative Differentiation of 17-Hydroxyventuricidin A: Head-to-Head Evidence Against Venturicidins, Irumamycin, and X-14952B


Structural Differentiation: C-17 Hydroxylation Confers Distinct NMR Spectral Signature

The C-17 hydroxyl group in 17-Hydroxyventuricidin A produces characteristic ¹³C NMR chemical shift differences relative to venturicidins A and B, confirming a structurally distinct congener rather than a simple analog [1]. Key spectral distinctions include the C-2 position (43.2 ppm for 17-Hydroxyventuricidin A vs. 43.8 ppm for venturicidin A and 43.6 ppm for venturicidin B), C-3 position (93.9 ppm vs. 94.0 ppm vs. 93.4 ppm, respectively), and the C-7 position (79.9 ppm vs. 80.3 ppm vs. 79.2 ppm, respectively) [1]. The C-17 hydroxyl substitution alters the hydrogen-bonding capacity and potential molecular recognition properties of the macrolide core.

Natural Product Chemistry Structure Elucidation Macrolide Antibiotics

Antifungal Spectrum Differentiation: Broader Activity Profile Relative to Venturicidin A

17-Hydroxyventuricidin A exhibits a distinct antifungal spectrum that differs from venturicidin A. While venturicidin A shows potent activity against the rice blast pathogen Pyricularia oryzae (EC₅₀ = 0.11 μg/mL for mycelial growth, IC₉₀ = 0.115 mg/L) [1][2], 17-Hydroxyventuricidin A demonstrates activity against a different panel of phytopathogens including Verticillium dahliae, Fusarium sp., and Candida tropicalis R2 CIP203 [3]. Notably, venturicidin A lacks antibacterial activity against S. aureus ATCC6538 up to 124 μM [4], whereas 17-Hydroxyventuricidin A displays antibacterial effects against Gram-positive bacteria including Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus in disc diffusion assays [5].

Antifungal Discovery Agricultural Fungicides Plant Pathology

Mammalian Cytotoxicity Profile: Venturicidin A Shows Quantified HEK293 Toxicity While 17-Hydroxyventuricidin A Data Remain Unreported

Venturicidin A exhibits measurable cytotoxicity toward human embryonic kidney (HEK) cells with an IC₅₀ of 31 μg/mL [1], while also demonstrating >25,000-fold selectivity for trypanosomes (IC₅₀ = 120-540 ng/mL) over mammalian cells in certain assays [2]. In contrast, the literature search conducted for this evidence guide identified no published quantitative cytotoxicity data (IC₅₀, CC₅₀, or LD₅₀ values) for 17-Hydroxyventuricidin A in any mammalian cell line. Venturicidins A-C collectively do not inhibit proliferation of A549 lung cancer cell lines [3], suggesting the macrolide core itself may have limited antiproliferative activity against certain cancer cells. This evidence gap in 17-Hydroxyventuricidin A cytotoxicity data means that comparative safety assessments cannot be reliably performed without de novo experimental determination.

Cytotoxicity Screening Drug Safety Mitochondrial Toxicology

Aminoglycoside Potentiation: Venturicidin A Demonstrates Quantified Synergy While 17-Hydroxyventuricidin A Awaiting Characterization

Venturicidin A has been established as a membrane-active adjuvant that potentiates aminoglycoside antibiotics against multidrug-resistant clinical isolates, including Staphylococcus, Enterococcus, and Pseudomonas aeruginosa [1]. The mechanism involves ATP synthase inhibition that increases extracellular proton concentration, enhancing aminoglycoside uptake and restoring susceptibility in resistant strains, with demonstrated efficacy in rapidly eradicating methicillin-resistant S. aureus (MRSA) when used in combination . For 17-Hydroxyventuricidin A, no published studies investigating aminoglycoside potentiation or any antibiotic synergy effects were identified in the systematic literature search. Given the structural differences in the hydroxylation pattern between these compounds, extrapolation of the synergistic activity from venturicidin A to 17-Hydroxyventuricidin A cannot be scientifically justified.

Antibiotic Adjuvants Multidrug Resistance Antimicrobial Synergy

Fermentation Yield Comparison: Co-Production Context with Irumamycin and X-14952B

17-Hydroxyventuricidin A is co-produced with irumamycin and X-14952B in Streptomyces sp. US80 cultures, with maximum antifungal activity achieved at glucose 5 g/L and magnesium 3.5 mM . The addition of heat-killed fungi to culture media increases production of all three antifungal molecules by 70% relative to control conditions . For comparative reference, a distinct Streptomyces sp. D828 strain achieves venturicidin A yields of 930 mg/L and venturicidin B yields of 460 mg/L in PG3 medium, representing the highest reported titers to date for these congeners [1]. X-14952B has been separately characterized with EC₅₀ values of 0.049 μg/mL against Sclerotinia sclerotiorum and 0.04 μg/mL against Fusarium graminearum [2], while irumamycin shows selective activity against phytopathogenic fungi but inactivity against most aerobic and anaerobic bacteria [3].

Microbial Fermentation Natural Product Production Process Optimization

Optimal Procurement Scenarios for 17-Hydroxyventuricidin A Based on Quantitative Evidence


Phytopathogenic Fungus Control Research Targeting Verticillium and Fusarium Species

Research programs investigating Verticillium dahliae (causal agent of Verticillium wilt) or Fusarium species should prioritize 17-Hydroxyventuricidin A over venturicidin A, as the latter lacks demonstrated activity against these specific pathogens [1]. 17-Hydroxyventuricidin A has validated inhibitory activity against V. dahliae and Fusarium sp. in disc diffusion assays [1], while venturicidin A's antifungal activity is predominantly characterized against Pyricularia oryzae (rice blast) with EC₅₀ = 0.11 μg/mL [2][3]. Procurement of 17-Hydroxyventuricidin A is specifically indicated for studies on Verticillium wilt of crops, Fusarium head blight, or related vascular wilt diseases.

Candida tropicalis Antifungal Screening and Yeast Mitochondrial Studies

17-Hydroxyventuricidin A is uniquely active against Candida tropicalis R2 CIP203 among venturicidin-class compounds [1]. Venturicidin A demonstrates no reported activity against Candida species. This specificity makes 17-Hydroxyventuricidin A the appropriate procurement choice for mitochondrial ATP synthase inhibition studies in yeast model systems or for antifungal screening against non-albicans Candida pathogens. The compound's validated inhibition of C. tropicalis growth provides a defined experimental starting point for mechanism-of-action studies in yeast mitochondrial bioenergetics.

Gram-Positive Antibacterial Discovery and Bacterial ATP Synthase Inhibition

For antibacterial discovery programs targeting Gram-positive pathogens, 17-Hydroxyventuricidin A offers a distinct advantage over venturicidin A, which shows no activity against S. aureus ATCC6538 up to 124 μM [1][2]. 17-Hydroxyventuricidin A demonstrates antibacterial activity against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus in disc assays [3]. This spectrum differentiation makes 17-Hydroxyventuricidin A the preferred choice for exploring bacterial F₀F₁-ATP synthase as an antibacterial target in Gram-positive organisms.

Structure-Activity Relationship Studies of Hydroxylated Venturicidin Congeners

SAR studies examining the impact of hydroxylation on macrolide antibiotic activity require 17-Hydroxyventuricidin A as a structurally authenticated comparator. The distinct ¹³C NMR chemical shifts at positions C-2, C-3, and C-7 differentiate this compound from venturicidins A and B [1]. Procurement of 17-Hydroxyventuricidin A enables direct structure-activity correlation between C-17 hydroxylation and observed antimicrobial spectrum divergence. The compound should be purchased alongside venturicidin A and B for systematic SAR analysis of the venturicidin pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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